(2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentyl acetate
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Overview
Description
(2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentyl acetate is a complex organic compound that features multiple benzyloxy groups and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentyl acetate typically involves multi-step organic reactions. The starting materials often include pentyl acetate and benzyl alcohol derivatives. The synthesis may involve protection and deprotection steps, as well as the formation of the dioxolane ring through acetalization reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the acetate group, potentially converting it to an alcohol.
Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentyl acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be used to study the interactions of benzyloxy groups with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentyl acetate involves its interaction with molecular targets through its benzyloxy and dioxolane groups. These interactions can affect various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)pentyl acetate: Similar structure but lacks the dioxolane ring.
(2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanol: Similar structure but with an alcohol group instead of an acetate.
Uniqueness
The presence of both benzyloxy groups and a dioxolane ring in (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentyl acetate makes it unique compared to other similar compounds
Properties
Molecular Formula |
C38H42O8 |
---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(1,3-dioxolan-2-yl)-2,3,4,5-tetrakis(phenylmethoxy)pentyl] acetate |
InChI |
InChI=1S/C38H42O8/c1-29(39)42-28-34(43-24-30-14-6-2-7-15-30)35(44-25-31-16-8-3-9-17-31)36(45-26-32-18-10-4-11-19-32)37(38-40-22-23-41-38)46-27-33-20-12-5-13-21-33/h2-21,34-38H,22-28H2,1H3/t34-,35+,36-,37-/m1/s1 |
InChI Key |
MSKQEQLNCUMECY-LADGJGSJSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H]([C@H]([C@H](C1OCCO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(=O)OCC(C(C(C(C1OCCO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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